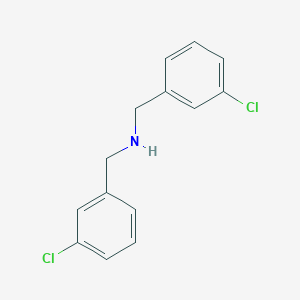

Bis(3-chlorobenzyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2N/c15-13-5-1-3-11(7-13)9-17-10-12-4-2-6-14(16)8-12/h1-8,17H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNKUGPCGNWRIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427280 | |

| Record name | N,N-Bis(3-chlorobenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129041-31-2 | |

| Record name | N,N-Bis(3-chlorobenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Bis(3-chlorobenzyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Bis 3 Chlorobenzyl Amine

Catalytic Coupling Reactions in Bis(3-chlorobenzyl)amine Synthesis

Catalytic coupling provides an atom-economical pathway to secondary amines by forming C-N bonds from primary amines, often with minimal byproducts. Ruthenium-based catalysts are particularly notable for this transformation.

A prominent method for synthesizing symmetrical secondary amines is the deaminative coupling of primary amines, catalyzed by ruthenium complexes. ias.ac.inresearchgate.net This approach is effective for both benzylic and aliphatic primary amines, yielding the corresponding symmetrical secondary amines directly. ias.ac.in To synthesize this compound via this method, the starting material would be 3-chlorobenzylamine (B151487). The reaction proceeds by coupling two molecules of the primary amine, with ammonia (B1221849) as the sole byproduct. researchgate.netias.ac.in A notable advantage of this catalysis is that it often proceeds without the need for any additives or a base. ias.ac.inresearchgate.net

Ruthenium-Catalyzed Deaminative Coupling Reactions

Mechanistic Pathways of Ruthenium-Promoted C-N Bond Formation

The proposed mechanism for the ruthenium-catalyzed deaminative coupling involves several key steps. researchgate.netias.ac.in The catalytic cycle is initiated by the N–H activation of a primary amine by the ruthenium complex. ias.ac.inresearchgate.net This leads to the formation of a cationic ruthenium hydride intermediate. researchgate.netias.ac.in Subsequently, β-hydride elimination from the coordinated amine generates an imine ligand. researchgate.netias.ac.in The final step involves an intermolecular nucleophilic addition of a second primary amine molecule to the ruthenium-bound imine, which, after release from the catalyst, yields the symmetrical secondary amine product. researchgate.netias.ac.in This catalytic process represents an efficient C-N bond activation strategy. marquette.edu

Ligand Effects on Selectivity and Yield

The choice of ligands coordinated to the ruthenium center significantly influences the catalyst's activity and selectivity. acs.org In many catalytic systems, ligands are crucial for activating the catalyst and ensuring high efficiency. acs.org For ruthenium-catalyzed hydrogenations, for instance, replacing anionic chloride ligands with bulkier carboxylate ligands has been shown to improve the selective hydrogenation of aldehydes. nih.gov In the context of deaminative coupling, catalytic systems generated in situ from a tetranuclear Ru–H complex with a catechol ligand have proven effective for the direct coupling of primary amines to form secondary amines. researchgate.net The electronic properties of the ligands are also critical; studies have shown that σ-donor ligands can increase the catalytic activity of ruthenium nanoparticles, whereas π-acceptor ligands may have the opposite effect. rsc.org For the synthesis of this compound, a catalyst such as a mono-hydrido bridged dinuclear ruthenium complex, for example, [{(η6-p-cymene)RuCl}2(μ-H-μ-Cl)], could be employed. ias.ac.inresearchgate.net

The table below illustrates examples of ruthenium catalysts and their performance in related amination reactions.

| Catalyst Precursor | Ligand | Substrate Type | Product Type | Key Feature |

| [{(η6-p-cymene)RuCl}2(μ-H-μ-Cl)] | None (dinuclear complex) | Benzylic Primary Amines | Symmetrical Secondary Amines | No additives or base required. ias.ac.inresearchgate.net |

| Tetranuclear Ru-H Complex | Catechol Ligand | Primary Amines | Symmetrical/Unsymmetrical Secondary Amines | Highly chemoselective. researchgate.net |

| [Ru(CO)ClH(PPh3)3] | Diphosphine (e.g., dppe) | Ketones/Aldehydes | Primary Amines | High selectivity with acidic co-catalyst. chemistryviews.org |

| Ru(II) Precursor | α-Diimine Ligands | Aromatic Amines + Alcohols | N-alkylated Amines | Efficient C-N coupling. acs.org |

While direct palladium-catalyzed coupling of 3-chlorobenzylamine could be envisioned, an indirect route involves the concept of mixed carboxylic anhydrides. Homogeneous palladium catalysis can be used to synthesize mixed anhydrides from sources like 1,3-butadiene (B125203) and carboxylic acids. rsc.org These reactive anhydrides can then be used in subsequent one-pot reactions to form amides by reacting with an amine. rsc.org

A hypothetical, though complex, pathway to this compound could involve the palladium-catalyzed synthesis of a mixed anhydride (B1165640) which then acts as an acylating agent for 3-chlorobenzylamine to form an amide. Subsequent reduction of this amide would yield the target secondary amine. This multistep approach is less direct than other methods but highlights the versatility of palladium catalysis in C-N bond formation.

Reductive Amination Strategies for Symmetrical Secondary Amine Formation

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com To form a symmetrical secondary amine like this compound, 3-chlorobenzaldehyde (B42229) would be reacted with 3-chlorobenzylamine.

Recent advancements have led to the development of catalyst-free reductive amination protocols, which offer milder and more convenient reaction conditions. rsc.org One such system utilizes an aromatic aldehyde, ammonium (B1175870) formate (B1220265) as the amine source, and a Hantzsch ester as the reducing agent. rsc.org This method is effective for producing symmetrical aromatic secondary amines. rsc.org In this scenario, 3-chlorobenzaldehyde would react with ammonium formate to first generate 3-chlorobenzylamine in situ, which would then react with a second molecule of the aldehyde to form an imine, subsequently reduced by the Hantzsch ester.

A general procedure involves stirring the aromatic aldehyde with Hantzsch ester and ammonium formate in a solvent like methanol (B129727) at an elevated temperature (e.g., 60°C) for several hours. rsc.org The reaction is notable for its operational simplicity and avoidance of metal catalysts or strong acids. rsc.org

The following table outlines conditions from a study on the synthesis of various symmetrical secondary amines using a catalyst-free reductive amination protocol, which would be applicable for the synthesis of this compound from 3-chlorobenzaldehyde. rsc.org

| Aldehyde Substrate | Product | Reagents | Solvent | Yield |

| Benzaldehyde (B42025) | Dibenzylamine (B1670424) | Hantzsch Ester, HCOONH4 | Methanol | 95% |

| 4-Chlorobenzaldehyde | Bis(4-chlorobenzyl)amine | Hantzsch Ester, HCOONH4 | Methanol | 88% |

| 3-Fluorobenzaldehyde | Bis(3-fluorobenzyl)amine | Hantzsch Ester, HCOONH4 | Methanol | 72% |

| 3-Bromobenzaldehyde | Bis(3-bromobenzyl)amine | Hantzsch Ester, HCOONH4 | Methanol | 75% |

This data demonstrates the protocol's high efficiency and tolerance for halogen substituents on the aromatic ring, suggesting that the synthesis of this compound would proceed with a similarly high yield.

Heterogeneous Catalysis in Reductive Amination (e.g., COF-Supported Systems)

The synthesis of secondary amines, including this compound, through reductive amination has been significantly advanced by the development of heterogeneous catalysts. Among the most promising are those supported on Covalent Organic Frameworks (COFs). COFs provide a highly ordered and porous structure, which is ideal for supporting metal nanoparticles and facilitating catalytic reactions. researchgate.netresearchgate.net These frameworks are noted for their high stability, tunable pore sizes, and the ability to be functionalized, which enhances the efficiency and selectivity of the catalytic process. researchgate.netacs.org

The direct reductive amination of an aldehyde like 3-chlorobenzaldehyde can proceed with an amine source, such as ammonia, to form the primary amine (3-chlorobenzylamine), which can then react with another molecule of the aldehyde to ultimately yield the symmetrical secondary amine, this compound. Alternatively, 3-chlorobenzaldehyde can be reacted directly with 3-chlorobenzylamine.

Research into COF-supported catalysts has demonstrated their superior performance compared to traditional supports like activated carbon. For instance, platinum nanoparticles (approx. 2 nm) loaded onto a COF support (Pt/COF) have shown high efficiency in the reductive amination of benzaldehyde to dibenzylamine, achieving a 96% yield. researchgate.net This suggests a similar high efficiency for the synthesis of its chlorinated analogue, this compound. Similarly, palladium-based catalysts supported on COFs have been developed for the one-pot reductive amination of various aldehydes, showing good to excellent selectivity under relatively mild conditions. researchgate.netmdpi.com

The general mechanism involves the initial formation of a Schiff base (imine) from the reaction of the aldehyde and the amine, followed by the catalytic hydrogenation of the imine to the corresponding amine. The COF support helps in controlling the size and distribution of the active metal nanoparticles and can influence the electronic properties, which are crucial for the catalyst's activity and selectivity. researchgate.net

Table 1: Reductive Amination of Benzaldehyde using COF-Supported Catalysts

| Catalyst | Aldehyde | Amine Source | Conditions | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| Pt/COF | Benzaldehyde | NH3/H2 | Not specified | Dibenzylamine | 96% yield | researchgate.net |

| Reduced COF-supported Pd | Benzaldehyde | NH3 | 70 °C, 2 h, 20 bar H2 | Dibenzylamine | ~80% yield | mdpi.com |

| Reduced COF-supported Pd | Various aromatic aldehydes | NH3 | 70 °C, 2 h, 20 bar H2 | Corresponding amines | Up to 91% selectivity | researchgate.netmdpi.com |

Precursor Chemistry in this compound Synthesis

The synthesis of this compound is fundamentally dependent on the chemistry of its precursors. The most direct synthetic route involves the reductive amination of 3-chlorobenzaldehyde in the presence of 3-chlorobenzylamine. Therefore, the synthesis and reactivity of these two primary precursors are of central importance.

Role of 3-Chlorobenzylamine in Amination Reactions

3-Chlorobenzylamine, also known as (3-chlorophenyl)methanamine, is the primary amine precursor to this compound. ontosight.ainih.gov In the context of synthesizing the target secondary amine, 3-chlorobenzylamine serves as the key nucleophile. It reacts with the carbonyl group of 3-chlorobenzaldehyde to form a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). This imine is subsequently reduced to yield the final product, this compound.

The use of 3-chlorobenzylamine is a common strategy in amination reactions. sigmaaldrich.comsigmaaldrich.com It can be synthesized through several established methods, including the reaction of 3-chlorobenzaldehyde with ammonia or the reduction of 3-chlorobenzonitrile. ontosight.ai An alternative industrial method involves reacting 3-chlorobenzyl chloride with ammonia and formaldehyde (B43269) to produce a hexahydrotriazine compound, which is then decomposed to yield 3-chlorobenzylamine. epo.org This method is advantageous as it uses inexpensive ammonia while suppressing the formation of secondary amine byproducts during the synthesis of the primary amine. epo.org

Synthesis and Reactivity of 3-Chlorobenzylamine Analogues

The synthesis of analogues of 3-chlorobenzylamine follows similar chemical principles. Substituted benzylamines are crucial intermediates in the synthesis of a wide array of chemical compounds. The synthesis methods are generally applicable to a range of substituted benzyl (B1604629) chlorides or benzaldehydes.

For instance, a patented method for producing primary amines describes the synthesis of various substituted benzylamines, such as 2-chlorobenzyl chloride and 4-fluorobenzyl chloride, by reacting the corresponding halogenated compound with ammonia and formaldehyde. epo.org This highlights a versatile pathway for creating a library of benzylamine (B48309) analogues with different substituents on the aromatic ring.

The reactivity of these analogues in amination reactions is governed by the electronic and steric effects of the substituents. Electron-withdrawing groups on the aromatic ring can affect the nucleophilicity of the amine, while bulky groups can introduce steric hindrance. The synthesis of m-sulfamoylbenzamide analogues, for example, demonstrates the chemoselective reaction of various amines with a disubstituted benzoyl chloride, indicating how different amine analogues can be utilized in complex syntheses. nih.gov The fundamental reaction, reductive amination, remains a robust method for incorporating these analogues into larger molecules. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of Bis 3 Chlorobenzyl Amine

X-ray Crystallography for Solid-State Structural Analysis

To date, the specific single-crystal X-ray structure of Bis(3-chlorobenzyl)amine has not been reported in publicly accessible crystallographic databases. However, valuable insights into its likely solid-state conformation and packing can be inferred from the crystal structure of related compounds, such as the salt Bis[(3-chlorobenzyl)ammonium] 2-phenylpropanedioate dihydrate. Current time information in Bangalore, IN.

Asymmetric Unit and Crystal Packing Analysis

The crystal packing would be significantly influenced by the interplay of van der Waals forces and weaker hydrogen bonding interactions. The two 3-chlorobenzyl groups, with their aromatic rings, would likely lead to packing arrangements that maximize favorable π-π stacking interactions. It is anticipated that the molecules would arrange in a way that minimizes steric hindrance while allowing for the formation of an extended network of intermolecular contacts.

Intermolecular Interactions (e.g., N-H⋯O, C-H⋯O Hydrogen Bonding)

In the absence of stronger hydrogen bond acceptors, the primary intermolecular interactions in a pure crystalline sample of this compound would be C-H⋯π interactions and potentially weak N-H⋯Cl or C-H⋯Cl hydrogen bonds. However, in the presence of co-crystallized solvent molecules or counter-ions with oxygen atoms, such as in the case of Bis[(3-chlorobenzyl)ammonium] 2-phenylpropanedioate dihydrate, more conventional hydrogen bonds like N-H⋯O and C-H⋯O would be expected to dominate the crystal packing. Current time information in Bangalore, IN. In such a scenario, the ammonium (B1175870) group would act as a hydrogen bond donor to the oxygen atoms of the carboxylate and water molecules. Current time information in Bangalore, IN. The phenyl rings themselves can also act as weak hydrogen bond acceptors in C-H⋯π interactions. These interactions would play a crucial role in the formation of a stable three-dimensional supramolecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Although specific experimental NMR data for this compound are not available, the expected ¹H and ¹³C NMR spectra can be predicted with a high degree of confidence by analyzing the spectra of the closely related primary amine, 3-chlorobenzylamine (B151487), and considering the structural changes. nih.govchemicalbook.comharvard.edunih.govresearchgate.netsigmaaldrich.comlibretexts.orgsigmaaldrich.comyoutube.comchemicalbook.comchemicalbook.comsigmaaldrich.comtcichemicals.com

¹H NMR Spectroscopic Characterization

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Due to the symmetry of the molecule, the two 3-chlorobenzyl groups are chemically equivalent, which simplifies the spectrum.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-H | ~1.5 - 2.5 | Singlet (broad) | 1H |

| -CH₂- | ~3.8 | Singlet | 4H |

| Aromatic C-H | ~7.2 - 7.4 | Multiplet | 8H |

The chemical shifts are predicted based on the spectrum of 3-chlorobenzylamine, with the methylene (B1212753) protons (-CH₂-) expected to be slightly deshielded due to the presence of the second benzyl (B1604629) group. The N-H proton signal is typically broad and its chemical shift can vary with concentration and solvent. The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum.

¹³C NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, the spectrum will be characterized by signals for the benzylic carbon and the aromatic carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| -CH₂- | ~50 - 55 |

| Aromatic C-Cl | ~134 |

| Aromatic C-H | ~126 - 130 |

| Aromatic Quaternary C | ~140 - 142 |

The chemical shifts are estimated from the data for 3-chlorobenzylamine and related structures. nih.govchemicalbook.comdrugbank.com The benzylic carbon signal will be a key identifier. The aromatic region will show four distinct signals for the protonated carbons and two signals for the quaternary carbons (one bearing the chlorine and one bearing the methylene group).

Two-Dimensional NMR Techniques (e.g., NOESY, PGSE)

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques could offer deeper insights into the connectivity and spatial relationships within the this compound molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment would be valuable to confirm the through-space proximity of protons. For instance, correlations would be expected between the N-H proton and the benzylic (-CH₂-) protons. Correlations between the benzylic protons and the ortho protons of the aromatic ring would also be anticipated, confirming the connectivity.

Pulsed-Field Gradient Spin-Echo (PGSE) NMR: PGSE NMR is a powerful technique for studying molecular self-diffusion. In a solution containing this compound, this technique could be used to determine the diffusion coefficient of the molecule, which can provide information about its effective size and interactions with the solvent.

The application of these 2D NMR techniques would be instrumental in the unambiguous assignment of all proton and carbon signals and in providing a more complete picture of the molecule's behavior in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and fingerprint of a molecule based on its unique vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups and bond types. For this compound, characteristic peaks would be expected for the N-H stretching of the secondary amine, C-H stretching and bending of the aromatic rings and methylene bridges, C-N stretching, and C-Cl stretching. However, specific experimental FT-IR data for this compound, including peak positions and intensities, are not readily found in published scientific literature.

Raman Spectroscopy (Theoretical and Experimental Correlation)

Raman spectroscopy provides complementary information to FT-IR by detecting inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A combined experimental and theoretical (e.g., using Density Functional Theory, DFT) Raman analysis would provide a detailed understanding of the vibrational modes of this compound. Such studies would allow for precise assignment of the observed Raman bands. At present, no experimental or theoretical Raman spectra for this compound have been identified in public-domain scientific databases.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of this compound, provided it is sufficiently volatile and thermally stable. The mass spectrum would show the molecular ion peak, confirming the compound's molecular weight, and a series of fragment ions. Key fragmentation pathways would likely involve the cleavage of the benzyl-nitrogen bond, leading to the formation of the 3-chlorobenzyl cation. While GC-MS data is available for the related compound 3-chlorobenzylamine, specific GC-MS fragmentation data for this compound is not documented in readily accessible sources.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. An HRMS analysis of this compound would yield its precise molecular formula, distinguishing it from other compounds with the same nominal mass. This is a critical step in the definitive identification of the compound. Unfortunately, specific HRMS data for this compound is not available in the surveyed scientific literature.

Electrospray Ionization-Time of Flight Mass Spectrometry (ESI-TOF-MS)

ESI-TOF-MS is a soft ionization technique coupled with a high-resolution mass analyzer, ideal for analyzing polar and thermally labile molecules. For this compound, which contains a secondary amine group, ESI would likely produce a protonated molecule [M+H]+. The TOF analyzer would then provide a very accurate mass measurement of this ion. This technique would be instrumental in confirming the molecular weight and elemental composition. As with the other techniques, specific ESI-TOF-MS data for this compound could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of a molecule provides valuable information regarding its chromophores and the electronic transitions that can occur upon absorption of ultraviolet or visible light. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions within the two isolated chlorobenzene (B131634) rings.

Detailed Research Findings

The UV-Vis spectrum of this compound is therefore expected to be very similar to that of 3-chlorobenzylamine or toluene, with the intensity of the absorption being approximately twice that of a single chromophore due to the presence of two identical, non-interacting chromophores in the molecule.

The principal electronic transitions in the chlorobenzene moiety are the π → π* transitions. The spectrum of benzene (B151609) itself exhibits three absorption bands, which are modified by the presence of substituents. hnue.edu.vn For substituted benzenes, these bands are often referred to as the E1, E2, and B bands.

E1 and E2 Bands: These high-energy transitions typically occur in the far-UV region (below 200 nm for the E1 band and around 200-230 nm for the E2 band) and are associated with strong absorptions.

B-Band (Benzenoid Band): This band arises from a symmetry-forbidden transition in benzene and appears at longer wavelengths (around 230-270 nm) with a much lower intensity. It often displays fine vibrational structure, although this is typically lost in polar solvents or with substitution on the ring. hnue.edu.vn

The chlorine substituent on the benzene ring is an auxochrome, possessing non-bonding electrons that can interact with the π-system of the ring. This interaction generally leads to a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene.

Furthermore, the secondary amine group contains a nitrogen atom with a lone pair of non-bonding electrons. This allows for an n → σ* transition. These transitions are generally of low intensity and occur at shorter wavelengths, often in the far-UV region, and may be obscured by the much stronger π → π* absorptions of the aromatic rings.

Given the lack of specific experimental data for this compound, the UV-Vis spectral data for the closely related compound Benzylamine (B48309) is presented below to provide an illustrative example of the expected absorption maxima.

| Compound | λmax (nm) | Solvent | Electronic Transition |

|---|---|---|---|

| Benzylamine (for comparison) | 206 | Acidic Mobile Phase (pH ≤ 3) | π → π |

| 256 | π → π (B-band) |

Data for Benzylamine is provided as a reference due to the absence of specific experimental data for this compound. The absorption maxima for this compound are expected to be in a similar region. sielc.com

Computational Chemistry and Theoretical Investigations of Bis 3 Chlorobenzyl Amine and Analogues

Density Functional Theory (DFT) Studies for Molecular Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. nih.gov It is widely used to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of molecules. For Bis(3-chlorobenzyl)amine, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict its most stable three-dimensional conformation in the ground state. nih.govnih.gov This optimized structure is the foundation for all subsequent property calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. scirp.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This facilitates charge transfer interactions within the molecule, which can be crucial for its biological activity. scirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atom and the phenyl rings, while the LUMO would likely be distributed across the chlorobenzyl moieties. DFT calculations allow for the precise visualization of these orbital distributions and the quantification of the energy gap. nih.govyoutube.com

Table 1: Representative Frontier Orbital Energies and Related Parameters for Aromatic Amine Analogues

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |

Note: These values are illustrative, based on DFT studies of similar aromatic amine and benzylamine (B48309) derivatives. The exact values for this compound would require specific calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be centered around the nitrogen atom and the electronegative chlorine atoms.

Blue regions denote positive electrostatic potential, highlighting electron-deficient areas prone to nucleophilic attack, such as the hydrogen atoms of the amine group and the aromatic rings. researchgate.netresearchgate.net

Green regions represent neutral or near-zero potential.

By analyzing the MEP surface, researchers can identify sites for hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and material science. researchgate.netufms.br

Mulliken population analysis and Natural Bond Orbital (NBO) analysis are methods used to quantify the distribution of electronic charge among the atoms in a molecule. nih.govresearchgate.net

Mulliken population analysis provides a straightforward way to calculate the partial charge on each atom from the contributions of the basis functions. This gives a general overview of the charge distribution.

Natural Bond Orbital (NBO) analysis offers a more detailed chemical picture by analyzing interactions between filled and vacant orbitals. researchgate.net It describes charge delocalization, hyperconjugative interactions, and the stability they provide to the molecule. researchgate.net For this compound, NBO analysis can quantify the lone pair character of the nitrogen atom and the nature of the C-N, C-Cl, and aromatic C-C bonds. It can also reveal stabilizing interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the adjacent benzyl (B1604629) groups.

Table 2: Illustrative NBO and Mulliken Atomic Charges for a Substituted Benzylamine Analogue

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

|---|---|---|

| N (amine) | -0.65 | -0.80 |

| C (benzylic) | +0.15 | +0.20 |

| Cl | -0.20 | -0.25 |

| Aromatic C (bonded to Cl) | +0.10 | +0.12 |

| Amine H | +0.30 | +0.40 |

Note: Data is representative of analyses performed on related chloro-benzyl compounds and serves to illustrate the expected charge distribution. researchgate.net

Theoretical vibrational frequency calculations using DFT are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct and reliable comparison with experimental data. nih.govresearchgate.net

For this compound, this analysis would help assign specific vibrational modes, such as:

N-H stretching vibrations (typically around 3300-3500 cm⁻¹). nih.gov

Aromatic C-H stretching.

CH₂ group stretching and bending modes.

C-N and C-Cl stretching vibrations.

Ring vibrations of the phenyl groups. nih.gov

The agreement between the scaled theoretical frequencies and the experimental spectral peaks confirms the validity of the calculated molecular structure. journalagent.com The Potential Energy Distribution (PED) analysis can also be performed to determine the contribution of individual bond stretches, bends, and torsions to each vibrational mode. nih.govnih.gov

Molecular Dynamics (MD) Simulations (Applicable to Related Compounds)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com By applying Newton's equations of motion, MD simulations can model the dynamic behavior of a molecule, providing insights into its conformational changes and interactions with its environment, such as a solvent or a biological receptor. plos.orgyoutube.com

Explore the conformational landscape of flexible molecules.

Study the stability of a ligand when bound to a protein target. plos.org

Investigate the process of a molecule crossing a cell membrane. nih.gov

Understand how a molecule interacts with solvent molecules.

For this compound, MD simulations could predict its behavior in an aqueous environment or its potential binding modes and stability within the active site of an enzyme, providing atomic-level information that is difficult to obtain experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org The goal of QSAR is to develop a mathematical model that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.netnih.gov

A QSAR model is built by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to create a correlation. nih.gov

For a series of analogues of this compound, a QSAR study could identify the key structural features that influence a specific biological activity. mdpi.com For example, a model might reveal that increased electrophilicity at a certain position or a specific molecular shape enhances activity. These insights serve as crucial design principles for developing new analogues with improved therapeutic or industrial properties. semanticscholar.org The models must be rigorously validated to ensure their predictive power and reliability. researchgate.net

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The study of intermolecular interactions is crucial for understanding the packing of molecules in a crystalline solid, which in turn influences the material's physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. nih.govresearchgate.net By mapping properties such as dnorm (normalized contact distance) onto the surface, regions of significant intermolecular contact can be identified. The surface appears red for contacts shorter than the van der Waals radii sum, white for contacts approximately equal to the sum, and blue for longer contacts. nih.gov

While a specific Hirshfeld surface analysis for this compound is not available in the reviewed literature, a detailed analysis of analogous compounds, such as the organic salts of its isomer 2-chlorobenzylamine (B130927), provides valuable insights into the expected intermolecular interactions. A study on 2-chlorobenzylammonium nitrate (B79036) and 2-chlorobenzylammonium perchlorate (B79767) reveals the nature and contribution of various non-covalent interactions in similar molecular environments. researchgate.net

In the case of these 2-chlorobenzylamine salts, the crystal structure is stabilized by a network of hydrogen bonds and other weak interactions. The Hirshfeld surface analysis and the associated 2D fingerprint plots, which visualize the distribution of contact types, show that O···H/H···O contacts are predominant, a feature expected in salts with nitrate or perchlorate anions. researchgate.net

For a molecule like this compound, which lacks strong hydrogen bond donors like the ammonium (B1175870) group in the aforementioned salts, the intermolecular interactions would be of a different nature. The primary interactions expected would involve the secondary amine proton, the chlorine atoms, and the aromatic rings. These would likely include:

N-H···Cl interactions: The secondary amine group can act as a hydrogen bond donor, forming weak hydrogen bonds with the electronegative chlorine atoms of neighboring molecules.

C-H···Cl interactions: Hydrogen atoms attached to the benzene (B151609) rings or the methylene (B1212753) bridges can also participate in weak hydrogen bonds with the chlorine atoms.

Cl···Cl interactions: Interactions between the chlorine atoms of different molecules, although potentially repulsive, can also occur and influence the crystal packing. rsc.org

van der Waals forces: A significant portion of the intermolecular cohesion will arise from non-specific van der Waals forces, primarily H···H contacts.

The quantitative contributions of these interactions can be estimated from the Hirshfeld surface analysis of analogous compounds. For instance, in the 2-chlorobenzylammonium salts, aside from the dominant O···H contacts, H···H, C···H/H···C, and Cl···H/H···Cl contacts were also significant. researchgate.net The following table, adapted from the study of 2-chlorobenzylammonium salts, illustrates the typical percentage contributions of different intermolecular contacts to the Hirshfeld surface. While the exact percentages would differ for this compound due to its different functional groups, the table provides a qualitative expectation of the interaction types and their relative importance.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface (Illustrative for Analogues) |

| H···H | ~20-30% |

| C···H/H···C | ~10-15% |

| Cl···H/H···Cl | ~5-10% |

| N···H/H···N | Variable, depends on crystal packing |

| π···π | Not explicitly quantified but present |

Data is illustrative and based on the analysis of 2-chlorobenzylammonium salts. The exact values for this compound would require a dedicated crystallographic and computational study.

The 2D fingerprint plots derived from Hirshfeld surface analysis provide a more detailed graphical representation of these interactions. For example, the spikes in the fingerprint plot for H···Cl contacts would indicate the presence of these interactions. Similarly, the distribution of points in the plot would reveal the prevalence of H···H and C···H contacts.

Applications and Advanced Derivative Research of Bis 3 Chlorobenzyl Amine in Chemical Science

Role as a Precursor in Complex Molecule Synthesis (e.g., DTPA-CB86)

While the direct synthesis of a specific molecule designated "DTPA-CB86" using Bis(3-chlorobenzyl)amine is not prominently documented in available literature, the structure of this compound makes it a suitable precursor for creating complex chelating agents, such as derivatives of Diethylenetriaminepentaacetic acid (DTPA).

DTPA is a powerful chelating agent widely used in various fields, including medicine as a contrast agent and for radiopharmaceutical applications. researchgate.net The synthesis of DTPA derivatives often involves the formation of amide bonds by reacting DTPA dianhydride (DTPA-DA) with primary or secondary amines. iaea.orgresearchgate.net This reaction can lead to the formation of mono- or bis-amide derivatives. researchgate.net

Given its structure as a secondary amine, this compound could react with DTPA-DA. The reaction would involve the nucleophilic attack of the secondary amine nitrogen of this compound on one of the anhydride's carbonyl carbons. Due to the presence of two anhydride (B1165640) groups in DTPA-DA, a subsequent reaction could occur, but the reaction with a bulky secondary amine like this compound would likely form a DTPA-monoamide. This process conjugates the this compound moiety to the DTPA backbone, creating a new, larger molecule with the chelating properties of DTPA and the lipophilic, halogenated benzyl (B1604629) characteristics of the amine. Such derivatives are explored to modify the solubility, cellular uptake, and biodistribution of the parent chelating agent. mdpi.com

Development of Metal Complexes and Catalysts Involving this compound Ligands

The nitrogen atom in this compound can donate its lone pair of electrons to metal centers, allowing it to function as a ligand in coordination chemistry. The two 3-chlorobenzyl groups provide a specific steric and electronic environment around the metal, influencing the stability, reactivity, and catalytic activity of the resulting complex.

Platinum(IV) complexes are a significant area of research, known for their potential in catalysis and as anticancer agents. organic-chemistry.orgambeed.com The ligands coordinated to the platinum center are crucial in determining the complex's properties. Research into benzylamine (B48309) derivatives as ligands has shown promising results.

A series of Platinum(IV) complexes supported by benzylamine derivatives (PtCl₄(BADs)₂) have been synthesized and characterized. One such complex, synthesized using the primary amine 3-chlorobenzylamine (B151487), a precursor to this compound, demonstrated the viability of chlorinated benzylamines as effective ligands. numberanalytics.com The synthesis involves the direct reaction of potassium tetrachloroplatinate(II) (K₂PtCl₄) with the respective benzylamine derivative, yielding the Pt(IV) complex. numberanalytics.com Spectroscopic data confirmed the coordination of the amine to the platinum center. numberanalytics.com

These complexes have been investigated for their catalytic and biological activities. The electronic effects of the substituent on the phenyl ring of the benzylamine ligand, such as the electron-withdrawing chlorine atom, can modulate the properties of the platinum center, affecting its catalytic efficacy. numberanalytics.com The use of a secondary amine ligand like this compound would create a different steric environment compared to a primary amine, potentially leading to complexes with unique catalytic selectivities.

Table 1: Synthesis and Characterization of a Related Platinum(IV) Benzylamine Complex

| Compound Name | Precursor Amine | Formula | Yield (%) | Key Spectroscopic Data (cm⁻¹) |

|---|---|---|---|---|

| Bis(((3-chlorophenyl)methanamine)tetrachloroplatinum) | 3-Chlorobenzylamine | C₁₄H₁₆Cl₆N₂Pt | 80 | 1083.7 (C–N), 708.16-683.67 (C–Cl), 438.78 (Pt–N), 348 (Pt–Cl) |

Data sourced from a study on benzylamine derivative supported platinum(IV) complexes. numberanalytics.com

Zinc(II) complexes are widely explored as catalysts for various organic transformations, including the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone. researchgate.netresearchgate.net The design of the ligand system around the zinc center is critical for controlling the catalytic activity and the properties of the resulting polymer.

While direct use of this compound as a ligand for this purpose is not extensively documented, research on related bis(amine) ligand systems provides significant insight. For instance, zinc(II) complexes featuring bis(phenolato)amine ligands have been synthesized and studied as effective catalysts for the polymerization of ε-caprolactone. researchgate.netresearchgate.netresearchgate.net In other related systems, bis(4-pyridyl)benzylamine has been used to create zinc(II) coordination polymers with interesting structural and photoluminescent properties. mdpi.comamerigoscientific.com

These studies show that ligands containing two amine or nitrogen-donor functionalities can form well-defined, catalytically active metal centers. researchgate.netamerigoscientific.com A ligand derived from this compound could coordinate to a zinc(II) center, creating a catalyst where the steric bulk and electronic properties of the 3-chlorobenzyl groups influence the polymerization process, potentially affecting the rate of reaction and the molecular weight of the polymer produced. researchgate.net

Synthesis of Novel Polymeric Materials

The bifunctional nature of molecules related to this compound allows them to serve as monomers in polymerization reactions, leading to the creation of new materials with potentially unique properties.

Amines are fundamental building blocks in polymer chemistry, acting as monomers for materials like polyamides and polyimides. numberanalytics.com Secondary amines, such as this compound, present interesting possibilities for polymer synthesis. The reactivity of the N-H bond allows it to participate in polycondensation reactions.

The exploration of this compound as a monomer could involve reactions with difunctional electrophiles, such as diacyl chlorides or diepoxides. For example, a polycondensation reaction with a diacyl chloride would lead to the formation of a polyamide, where the nitrogen atom from the this compound is incorporated into the polymer backbone. The bulky, chlorinated benzyl groups would be pendant to the polymer chain, significantly influencing the polymer's properties, such as solubility, thermal stability, and refractive index.

Research on the chemoenzymatic polycondensation of 4-(benzylamino)phenol (B94979) has shown that a secondary amine group can be successfully incorporated as a side-chain functionality in a polymer without being oxidized during the polymerization process. researchgate.net Furthermore, studies on the reaction of lignin (B12514952) with polyamines have demonstrated the formation of secondary amine linkages within the resulting polycondensation resin. researchgate.net These examples support the potential for using sterically hindered secondary amines like this compound as monomers to create functional polymers.

Polyimides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. numberanalytics.com Poly(amine imide)s, which contain both amide and imide linkages, combine the excellent properties of polyimides with improved processability, such as better solubility. numberanalytics.com

The synthesis of these polymers can be achieved by reacting dianhydride monomers with various aromatic diamines. numberanalytics.com In a related approach, novel bis(amine anhydride)s have been synthesized and used as monomers. These monomers, containing a central amine unit, are then polymerized with aromatic diamines to produce a series of novel polyimides. For instance, N,N-bis(3,4-dicarboxyphenyl)aniline dianhydride has been reacted with different diamines to yield polyimides with high glass transition temperatures (Tg) and excellent thermal stability. numberanalytics.com

The incorporation of bulky, non-coplanar groups into the polymer backbone, such as the triphenylamine (B166846) units in the aforementioned example, disrupts chain packing and enhances the solubility of the polymers in organic solvents without compromising their thermal properties. numberanalytics.com This principle suggests that a monomer derived from a structure similar to this compound could be used to synthesize soluble, high-performance poly(amine imide)s. The two 3-chlorobenzyl groups would act as bulky pendant groups, imparting desirable processing characteristics to the final material.

Table 2: Properties of Poly(amine imide)s Synthesized from a Related Bis(amine anhydride)

| Polymer Property | Range of Values |

|---|---|

| Glass Transition Temperature (Tg) | 298–408 °C |

| 10% Weight Loss Temperature (TGA) | > 525 °C (in Nitrogen) |

| Tensile Strength | 95–164 MPa |

| Elongation at Break | 8.8–15.7% |

| Tensile Modulus | 1.3–2.2 GPa |

Data sourced from a study on poly(amine imide)s from N,N-bis(3,4-dicarboxyphenyl)aniline dianhydride. numberanalytics.com

Investigation as a Building Block in Heterocyclic Chemistry

This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing two reactive benzylamine moieties, allows for the construction of complex ring systems.

The synthesis of imidazolidine (B613845) derivatives from primary amines and amino acids is a well-established method in heterocyclic chemistry. researchgate.net While direct synthesis from this compound is not extensively documented in the provided results, the general principle involves the reaction of a diamine with a suitable carbonyl compound and an amino acid. For instance, Schiff bases derived from the condensation of an amine with an aldehyde can react with amino acids like glycine (B1666218) or alanine (B10760859) to form imidazolidine-4-ones. researchgate.netajchem-a.com This suggests a potential pathway where this compound could first be converted to a bis-imine, which would then undergo cyclization with an amino acid to yield a bis-imidazolidine derivative. The reaction mechanism typically involves the formation of an imine intermediate, followed by nucleophilic attack of the amino acid and subsequent intramolecular cyclization. ajchem-a.com

A plausible synthetic route, extrapolated from general methods, is presented below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| This compound | Aromatic Aldehyde | Amino Acid (e.g., Glycine) | Bis-imidazolidine Derivatives |

This table outlines a conceptual synthetic pathway.

Thiazolidin-4-ones are a significant class of heterocyclic compounds with diverse biological activities. nih.gov Their synthesis often involves the one-pot, three-component reaction of an amine, a carbonyl compound (like an aldehyde), and a mercapto-acid, such as thioglycolic acid. researchgate.net This reaction proceeds through the initial formation of an imine from the amine and aldehyde, which is then attacked by the sulfur nucleophile of the mercapto-acid, followed by intramolecular cyclization to form the thiazolidin-4-one ring. researchgate.net

This compound can be envisioned as the amine component in the synthesis of novel bis-thiazolidin-4-one derivatives. The reaction would likely involve condensing this compound with two equivalents of an aldehyde and two equivalents of thioglycolic acid.

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class |

| This compound | Substituted Aldehyde | Thioglycolic Acid | Bis-thiazolidin-4-one Derivatives |

This table illustrates a potential synthetic application for the formation of Thiazolidin-4-one Derivatives.

β-Lactams are a cornerstone of medicinal chemistry, most notably as the core structure of penicillin and related antibiotics. nih.gov The Staudinger [2+2] cycloaddition reaction is a prominent method for synthesizing β-lactams, involving the reaction of a ketene (B1206846) with an imine. core.ac.ukresearchgate.net

Research has demonstrated the synthesis of bis-3-chloro-β-lactam derivatives starting from symmetrical bis-Schiff bases. core.ac.ukresearchgate.net In this approach, a diamine is first reacted with a substituted benzaldehyde (B42025) to form a bis-Schiff base (a bis-imine). This intermediate then undergoes a [2+2] cycloaddition with a ketene, generated in situ from a precursor like chloroacetyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). core.ac.uk This methodology could be adapted using this compound as the starting diamine to produce novel bis-β-lactam structures. The resulting compounds would feature two β-lactam rings, each bearing a 3-chloro substituent. The stereochemistry of the newly formed stereocenters at C3 and C4 of the β-lactam ring is a critical aspect of this synthesis. core.ac.uk

| Starting Material | Intermediate | Reagent | Product Class |

| This compound | Bis-Schiff Base | Chloroacetyl Chloride/DABCO | Bis-3-chloro-β-lactam Derivatives |

This table details the synthetic pathway to β-Lactam Derivatives.

The structures of these synthesized bis-β-lactams are typically confirmed using spectroscopic methods like FT-IR, ¹H-NMR, and ¹³C-NMR. core.ac.ukresearchgate.net For example, the ¹³C-NMR spectra of bis-3-chloro-β-lactams show characteristic signals for the carbonyl carbon of the β-lactam ring in the range of 161.22–164.89 ppm, the C–N carbon between 64.15–70.43 ppm, and the C-Cl carbon from 55.45–62.81 ppm. core.ac.uk

Exploration in Supramolecular Chemistry and Self-Assembly (Conceptually Extended from Analogues)

Supramolecular chemistry focuses on the design and synthesis of large, well-defined structures through non-covalent interactions. nih.gov Coordination-driven self-assembly is a powerful technique in this field, where metal ions and organic ligands are combined to form discrete two- or three-dimensional architectures. nih.gov

While direct studies on this compound in supramolecular assembly were not found, its structural features suggest potential applications based on conceptually similar systems. The two amine groups of this compound could be modified to incorporate coordinating moieties, such as pyridyl groups. This modified ligand, acting as a ditopic building block, could then be used in self-assembly processes with metal centers that provide specific coordination angles (e.g., 60°, 90°, or 180°). For instance, combining a ditopic ligand with a 90° cis-blocked metal acceptor like [Pt(en)(NO₃)₂] can lead to the formation of molecular triangles or squares. nih.gov The flexibility and length of the spacer between the two coordinating sites of the ligand are crucial in determining the final supramolecular architecture. nih.gov

Utilization in the Development of Reference Compounds for Analytical Methodologies

This compound and its precursor, 3-chlorobenzylamine sigmaaldrich.comnih.govtcichemicals.com, can serve as important reference compounds in the development and validation of analytical methods. In synthetic chemistry, it is crucial to have pure, well-characterized reference materials to confirm the identity and purity of newly synthesized compounds. For example, in the synthesis of the aforementioned heterocyclic derivatives, this compound would be the starting material. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy would be used to monitor the reaction progress and characterize the final products. The availability of a pure sample of this compound is essential for developing these methods and for quantifying the yield and purity of the resulting derivatives.

Furthermore, derivatives of this compound could be used as internal standards in quantitative analytical methods. The distinct isotopic pattern of the chlorine atoms could also be beneficial in mass spectrometry-based analyses for unambiguous identification.

Green Chemistry Principles in the Synthesis and Application of Bis 3 Chlorobenzyl Amine

Development of Environmentally Benign Synthetic Routes

Traditional methods for synthesizing secondary amines, such as the N-alkylation of a primary amine with an alkyl halide, often suffer from poor atom economy and the generation of significant salt waste. oup.comacsgcipr.org For Bis(3-chlorobenzyl)amine, a conventional route could involve the reaction of 3-chlorobenzylamine (B151487) with 3-chlorobenzyl chloride, which produces an equimolar amount of hydrochloride salt as a byproduct.

In contrast, modern synthetic strategies aligned with green chemistry principles aim to maximize the incorporation of all reactant atoms into the final product. numberanalytics.comacs.org One of the most powerful of these strategies is the "borrowing hydrogen" or "hydrogen autotransfer" reaction. oup.comrsc.org This methodology allows for the N-alkylation of an amine using an alcohol as the alkylating agent, with water being the only byproduct. rsc.org In the context of this compound synthesis, this would involve the reaction of 3-chlorobenzylamine with 3-chlorobenzyl alcohol, or the direct reaction of two equivalents of 3-chlorobenzyl alcohol with an ammonia (B1221849) source, catalyzed by a transition metal complex. oup.comorganic-chemistry.org

Another prominent green approach is direct reductive amination. This one-pot reaction combines an aldehyde (3-chlorobenzaldehyde) with an amine source in the presence of a reducing agent and a catalyst. researchgate.netmdpi.com The use of water as an environmentally benign solvent and the selection of safer, more efficient reducing agents and catalysts are key aspects of developing greener reductive amination processes. organic-chemistry.org

Table 1: Comparison of Synthetic Routes to this compound

| Feature | Traditional N-Alkylation | Catalytic "Borrowing Hydrogen" |

|---|---|---|

| Reactants | 3-chlorobenzylamine, 3-chlorobenzyl chloride, Base | 3-chlorobenzyl alcohol, 3-chlorobenzylamine |

| Primary Byproduct | Hydrochloride Salt | Water |

| Atom Economy | Lower | Higher |

| Solvents | Often dipolar aprotic (e.g., DMF, ACN) | Can utilize greener solvents or be run neat |

| Environmental Impact | Generates stoichiometric inorganic waste | Minimal waste, water is the only byproduct |

Catalyst Recycling and Reusability in this compound Production

The principle of catalysis is central to green chemistry, as catalysts lower the energy requirements of reactions and can enable more selective and atom-economical transformations. rroij.comsigmaaldrich.com For the synthesis of this compound via methods like hydrogen autotransfer or reductive amination, the choice of catalyst is critical. While homogeneous catalysts, such as complexes of palladium, ruthenium, or iridium, often exhibit high activity and selectivity, their separation from the product mixture and subsequent reuse can be challenging. organic-chemistry.orgencyclopedia.pub

To overcome this, significant research has focused on developing systems that facilitate catalyst recycling. Key strategies include:

Heterogeneous Catalysis : Using catalysts supported on solid materials (e.g., copper hydroxide (B78521) on alumina, palladium on carbon, or nickel-aluminum mixed oxides) allows for simple separation by filtration and subsequent reuse. oup.comencyclopedia.pubacs.org These systems are often robust and can be used for multiple reaction cycles with minimal loss of activity.

Immobilization and Novel Solvents : Homogeneous catalysts can be immobilized on polymers or within specific solvent systems that allow for easy separation. d-nb.infoyoutube.com For example, using specialized solvent phases like ionic liquids or thermomorphic multiphase systems can enable the catalyst to be retained in one phase while the product is extracted in another, facilitating straightforward recycling. d-nb.inforsc.org

Table 2: Illustrative Catalyst Reusability in Amine Synthesis

| Cycle Number | Conversion (%) | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | >99 | 90 | Initial run with fresh Ni-AlOx catalyst. acs.org |

| 2 | >99 | 90 | Catalyst recovered by centrifugation and reused. acs.org |

| 3 | >99 | 89 | Slight decrease in yield may be observed. acs.org |

| 4 | >99 | 89 | Catalyst shows good stability and reusability. acs.org |

| 5 | 98 | 85 | A minor loss of activity noted after several cycles. acs.org |

Data based on representative findings for reductive amination using a recyclable Ni-based catalyst. acs.org

Reduction of Wasteful Byproducts in Amine Synthesis

A primary goal of green chemistry is waste prevention, famously stated as "It is better to prevent waste than to treat or clean up waste after it has been created." nih.govsigmaaldrich.com This is quantitatively measured by concepts like Atom Economy and the Environmental Factor (E-Factor). Atom economy, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the desired product. acs.orgepa.gov A reaction with 100% atom economy generates no byproducts.

Synthesis strategies for secondary amines vary significantly in their atom economy. tutorchase.comrsc.org

Low Atom Economy Reactions : Substitution reactions, such as N-alkylation using an alkyl halide, inherently have poor atom economy because they generate a stoichiometric amount of salt byproduct which must be disposed of. acsgcipr.org Similarly, classic named reactions like the Wittig reaction, while useful, are known for producing large amounts of waste (e.g., triphenylphosphine (B44618) oxide) relative to the product. rsc.org

High Atom Economy Reactions : Addition and rearrangement reactions are ideal from an atom economy perspective. Catalytic methods like the "borrowing hydrogen" synthesis of amines from alcohols are highly atom-economical, as the only theoretical byproduct is water. oup.comrsc.org Reductive amination also represents a significant improvement over classical alkylation, especially when using a catalytic hydrogen source, as it combines multiple steps into a single, more efficient transformation. researchgate.net

By choosing synthetic pathways with higher atom economy, the production of this compound can be made significantly more sustainable. This reduces the costs associated with raw materials and waste disposal, aligning economic benefits with environmental responsibility. numberanalytics.com

Table 3: Atom Economy Comparison for Different Amine Synthesis Methods

| Reaction Type | General Equation | Byproducts | Atom Economy |

|---|---|---|---|

| N-Alkylation (with Halide) | R-NH₂ + R'-X + Base → R-NH-R' + [Base-H]X | Salt | Low |

| Reductive Amination | R-CHO + R'-NH₂ + [H₂] → R-CH₂-NH-R' + H₂O | Water | High |

| Borrowing Hydrogen | R-CH₂OH + R'-NH₂ → R-CH₂-NH-R' + H₂O | Water | Very High |

Q & A

Q. What are the common synthetic routes for Bis(3-chlorobenzyl)amine in academic research?

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, microwave-assisted substitution in dimethyl sulfoxide (DMSO) at 140°C with 3-chlorobenzylamine and 2,4-dichloroquinoline yields derivatives with improved reaction efficiency . Another method involves reductive amination using 3-chlorobenzaldehyde and sodium cyanoborohydride in ethanol, followed by coupling with Boc-piperazine under reflux conditions . General protocols often use stoichiometric ratios of amines and aldehydes/ketones, with purification via column chromatography (e.g., Et₂O/hexane) .

Q. What spectroscopic methods are used to characterize this compound derivatives?

Key techniques include:

- ¹H and ¹³C NMR to confirm amine proton environments and aromatic substitution patterns (e.g., δ 4.70–4.75 ppm for CH₂ in ) .

- IR spectroscopy to identify N–H stretching (~3358 cm⁻¹) and carbonyl groups (e.g., 1684 cm⁻¹ for amides) .

- Mass spectrometry for molecular weight verification (e.g., m/z 340.85 for Liproxstatin-1 derivatives) .

- Melting point analysis (e.g., 156–157°C for ethyl acrylate derivatives) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : ≥10.5 mg/mL in DMSO, critical for biological assays .

- Storage : Stable at -20°C in anhydrous conditions to prevent hydrolysis .

- Thermal properties : Boiling point ~581.4°C at 760 mmHg and flash point ~305.4°C, requiring controlled heating in synthesis .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives for improved yields?

- Solvent selection : Polar aprotic solvents like DMSO enhance nucleophilicity in substitution reactions .

- Catalysis : Triethylamine (TEA) or microwave irradiation reduces reaction time (e.g., 2 hours vs. 12 hours for quinoline derivatives) .

- Stoichiometry : A 1:1 molar ratio of 3-chlorobenzylamine to carbonyl precursors minimizes side products .

- Purification : Gradient elution in column chromatography (e.g., Et₂O/hexane) improves separation of polar byproducts .

Q. How can contradictions in NMR data for this compound derivatives be resolved?

Discrepancies in proton splitting or line broadening often arise from dynamic exchange processes (e.g., amine protonation/deprotonation). Strategies include:

- Variable-temperature NMR : Slows exchange rates to resolve split signals .

- Deuterated solvents : CDC₁₃ or DMSO-d₆ reduces signal overlap .

- Simulation tools : Use modified Gutowsky-McCall-Slichter equations to model exchange kinetics and extract parameters like T₂ (transverse relaxation time) .

Q. What role does this compound play in designing enzyme inhibitors or antiviral agents?

- MurA inhibition : Derivatives of this compound act as competitive inhibitors of MurA (a bacterial enzyme) via molecular docking into the UDP-N-acetylglucosamine binding pocket. Modifications at the benzyl group (e.g., chloro-substitution) enhance binding affinity .

- Antiviral activity : Ethyl acrylate derivatives (e.g., compound 53) downregulate HPV-16 oncogenes by disrupting E6/E7 protein interactions, validated through Western blotting and luciferase reporter assays .

Q. How can computational methods improve the design of this compound-based peptidomimetics?

- Docking studies : Software like AutoDock Vina predicts binding modes to targets (e.g., MAO-B or 5-HT₆ receptors) .

- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett σ constants) with bioactivity to prioritize synthetic targets .

- DFT calculations : Optimize geometries of spirocyclic derivatives (e.g., Liproxstatin-1) to assess strain energy and synthetic feasibility .

Methodological Notes

- Synthetic protocols should include inert atmospheres (N₂/Ar) to prevent oxidation of amine intermediates .

- Biological assays require rigorous controls (e.g., vehicle-treated samples) to distinguish specific effects from solvent artifacts .

- Data interpretation must account for solvent-induced shifts in NMR (e.g., T₂ differences between CDC₁₃ and DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.